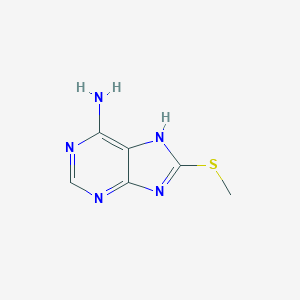

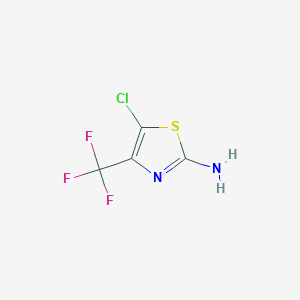

8-methylsulfanyl-7H-purin-6-amine

Overview

Description

“8-methylsulfanyl-7H-purin-6-amine” is a chemical compound with the molecular formula C6H7N5S . It is used for research and development purposes.

Molecular Structure Analysis

The molecular structure of “8-methylsulfanyl-7H-purin-6-amine” has been analyzed in the context of its interaction with the human MTH1 protein . The crystal structure of the protein in complex with the compound was determined using X-ray diffraction .Scientific Research Applications

Synthesis and Chemical Properties

8-methylsulfanyl-7H-purin-6-amine is a compound of interest in synthetic chemistry, particularly in the study of purine derivatives and their reactivity. Its applications in scientific research primarily revolve around its role as an intermediate in the synthesis of complex molecules and the exploration of its chemical properties.

One notable study involved the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines with various substituents, showcasing the versatility of purin-6-amine derivatives in chemical reactions. The study highlighted the significant variations in the amino/imino tautomer ratio among the synthesized compounds, which were identified using NMR methods. This research provides insights into the reactivity and potential applications of 8-methylsulfanyl-7H-purin-6-amine in the synthesis of agelasine analogs and other complex molecules (Roggen & Gundersen, 2008).

Tautomerism and Alkylation Studies

The tautomeric structures and alkylation reactions of purin-6-amine derivatives have been extensively studied. For instance, research on the transformation of 8-[(2-hydroxyalkyl)sulfanyl]adenines to 6-amino-7H-purin-8(9H)-one derivatives demonstrated the potential of these transformations in synthesizing new purine derivatives. The study showed how the character of starting compounds and reaction conditions influence the S→O transformation, providing valuable information for further applications of 8-methylsulfanyl-7H-purin-6-amine in organic synthesis (Janeba, Holý, & Masojídková, 2001).

Directed C-H Functionalization

In another study, the selective C-H functionalization of 6-arylpurines was developed, where the purine moiety directs the C-H bond activation. This research highlights the importance of understanding the interactions between different functional groups and the purine core, which is crucial for developing new synthetic methodologies involving 8-methylsulfanyl-7H-purin-6-amine (Kim et al., 2014).

Safety and Hazards

properties

IUPAC Name |

8-methylsulfanyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5S/c1-12-6-10-3-4(7)8-2-9-5(3)11-6/h2H,1H3,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVUWFPPXQJXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=NC=NC(=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359061 | |

| Record name | 8-methylsulfanyl-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671574 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

8-(methylthio)-9H-purin-6-amine | |

CAS RN |

2508-06-7 | |

| Record name | NSC25636 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-methylsulfanyl-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)

![N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B180801.png)